![molecular formula C16H11Cl2FN4OS B2995739 2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide CAS No. 391887-06-2](/img/structure/B2995739.png)
2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound that has been studied for its potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the benzamide group would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring and the benzamide group are both capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Research has focused on synthesizing derivatives that incorporate elements such as fluorine and sulfur into their structures to enhance antimicrobial activity. For example, a study on the synthesis of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial properties against a range of bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group of these compounds has been essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Research
In the realm of material science, studies have investigated the synthesis and properties of aromatic polyimides derived from thiophenyl-substituted benzidines. These materials have exhibited high refractive indices and small birefringences, along with good thermomechanical stabilities, making them suitable for applications requiring transparent materials with specific optical properties (Tapaswi et al., 2015).
Chemical Labeling and Characterization
Another area of application is in the chemical labeling and characterization of molecules for biological studies. For instance, the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, has been documented. This study highlights the potential of such compounds in biological research, particularly in the study of chemokine receptors (Hong et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It contains a triazole ring, which is known to interact with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction .
Pharmacokinetics
The triazole ring is known to exhibit better chemical stability in biological environments and improve pharmacokinetic and toxicity properties .
Action Environment
The triazole ring is known for its stability in biological environments , suggesting that it may be resistant to various environmental factors.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c17-9-3-1-4-10(7-9)23-13(21-22-16(23)25)8-20-15(24)14-11(18)5-2-6-12(14)19/h1-7H,8H2,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIIORUKYOXUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
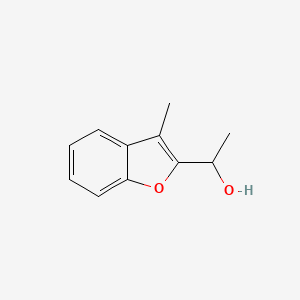
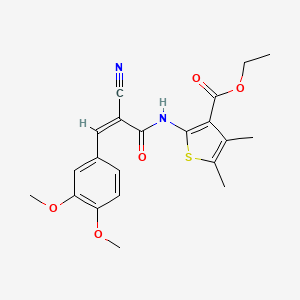
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)

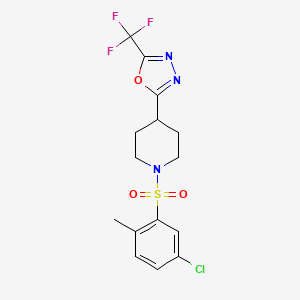

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

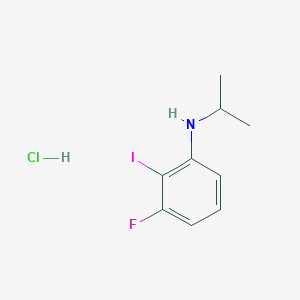
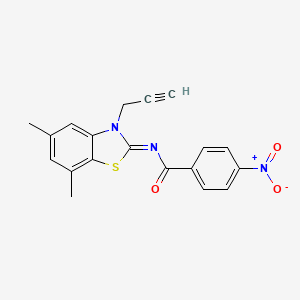
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)